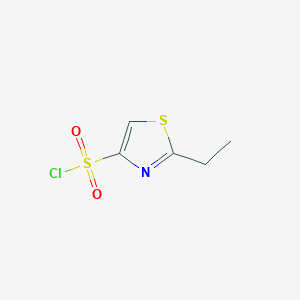

2-Ethyl-1,3-thiazole-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-1,3-thiazole-4-sulfonyl chloride is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3-thiazole-4-sulfonyl chloride typically involves the reaction of 2-ethyl-1,3-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Ethyl-1,3-thiazole+Chlorosulfonic acid→2-Ethyl-1,3-thiazole-4-sulfonyl chloride+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Electrophilic substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or acetonitrile, under mild to moderate temperatures.

Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used. The reactions are often conducted in the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

Sulfonamide derivatives: Formed through nucleophilic substitution reactions with amines.

Halogenated thiazoles: Formed through electrophilic halogenation reactions.

Scientific Research Applications

2-Ethyl-1,3-thiazole-4-sulfonyl chloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds, including antimicrobial and anticancer agents.

Biological Research: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Industrial Chemistry: It serves as a building block for the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-thiazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can exhibit various biological activities. The thiazole ring itself can participate in interactions with biological targets, such as enzymes and receptors, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-1,3-thiazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.

2-Phenyl-1,3-thiazole-4-sulfonyl chloride: Contains a phenyl group, leading to different reactivity and applications.

2-Ethyl-1,3-oxazole-4-sulfonyl chloride: An oxazole analog with an oxygen atom replacing the sulfur atom in the ring.

Uniqueness

2-Ethyl-1,3-thiazole-4-sulfonyl chloride is unique due to the presence of both sulfur and nitrogen atoms in the thiazole ring, which imparts distinct electronic properties and reactivity. The ethyl group at the 2-position also influences the compound’s steric and electronic characteristics, affecting its reactivity and interactions with other molecules.

Biological Activity

2-Ethyl-1,3-thiazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its potential applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethylthiazole with chlorosulfonic acid. This method yields the sulfonyl chloride derivative, which can be further functionalized to enhance its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated that thiazole derivatives exhibit potent antimicrobial properties. For instance, compounds with a thiazole moiety have been shown to possess significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis indicates that the presence of electron-withdrawing groups enhances antimicrobial efficacy.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 3.91 | Staphylococcus aureus |

| Thiazole Derivative A | 1.95 | Micrococcus luteus |

| Thiazole Derivative B | 7.81 | Streptococcus spp. |

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for selected thiazole derivatives against various bacterial strains, highlighting the promising antimicrobial potential of these compounds .

Anticancer Activity

Thiazole derivatives have also shown promise in anticancer research. For example, studies indicate that certain thiazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of sulfonamide moieties has been linked to enhanced anticancer activity.

Case Studies

- Inhibition of Acetylcholinesterase : A study evaluated the inhibitory effects of thiazole derivatives on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The results indicated that specific substitutions on the thiazole ring significantly increased AChE inhibition, suggesting potential applications in treating Alzheimer's disease .

- Antifungal Properties : Research has demonstrated that thiazole derivatives exhibit antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The MIC values ranged from 32–42 µg/mL, showing comparable efficacy to standard antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., nitro or halogens) at specific positions on the thiazole ring enhances antibacterial activity.

- Hydrophobic Moieties : Increasing lipophilicity through hydrophobic substitutions can improve membrane permeability and bioavailability.

These findings underscore the importance of SAR in designing more effective thiazole-based therapeutics .

Properties

Molecular Formula |

C5H6ClNO2S2 |

|---|---|

Molecular Weight |

211.7 g/mol |

IUPAC Name |

2-ethyl-1,3-thiazole-4-sulfonyl chloride |

InChI |

InChI=1S/C5H6ClNO2S2/c1-2-4-7-5(3-10-4)11(6,8)9/h3H,2H2,1H3 |

InChI Key |

FSFYHCYCZQJEEX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CS1)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.